![molecular formula C19H17F3N2O2 B5123385 1-(4-methylphenyl)-3-{[3-(trifluoromethyl)benzyl]amino}-2,5-pyrrolidinedione](/img/structure/B5123385.png)
1-(4-methylphenyl)-3-{[3-(trifluoromethyl)benzyl]amino}-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methylphenyl)-3-{[3-(trifluoromethyl)benzyl]amino}-2,5-pyrrolidinedione, also known as TFPD, is a synthetic organic compound that has been widely used in scientific research. TFPD is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in the regulation of glucose homeostasis.
Applications De Recherche Scientifique
1-(4-methylphenyl)-3-{[3-(trifluoromethyl)benzyl]amino}-2,5-pyrrolidinedione has been extensively used in scientific research as a tool to investigate the role of DPP-IV in various physiological processes. DPP-IV is involved in the degradation of incretin hormones, which play a key role in the regulation of glucose homeostasis. By inhibiting DPP-IV, 1-(4-methylphenyl)-3-{[3-(trifluoromethyl)benzyl]amino}-2,5-pyrrolidinedione can increase the levels of incretin hormones and improve glucose tolerance in animal models of diabetes. 1-(4-methylphenyl)-3-{[3-(trifluoromethyl)benzyl]amino}-2,5-pyrrolidinedione has also been shown to have anti-inflammatory and anti-fibrotic effects in various disease models, suggesting that it may have therapeutic potential for the treatment of inflammatory and fibrotic diseases.
Mécanisme D'action
1-(4-methylphenyl)-3-{[3-(trifluoromethyl)benzyl]amino}-2,5-pyrrolidinedione is a competitive inhibitor of DPP-IV, meaning that it binds to the active site of the enzyme and prevents it from degrading incretin hormones. This leads to an increase in the levels of incretin hormones, which in turn stimulates insulin secretion and improves glucose tolerance. 1-(4-methylphenyl)-3-{[3-(trifluoromethyl)benzyl]amino}-2,5-pyrrolidinedione has also been shown to have direct effects on various signaling pathways involved in inflammation and fibrosis, although the precise mechanisms of these effects are not fully understood.
Biochemical and Physiological Effects:
1-(4-methylphenyl)-3-{[3-(trifluoromethyl)benzyl]amino}-2,5-pyrrolidinedione has been shown to have a range of biochemical and physiological effects in various animal models. In addition to its effects on glucose homeostasis, 1-(4-methylphenyl)-3-{[3-(trifluoromethyl)benzyl]amino}-2,5-pyrrolidinedione has been shown to reduce inflammation and fibrosis in models of liver disease, lung injury, and kidney disease. 1-(4-methylphenyl)-3-{[3-(trifluoromethyl)benzyl]amino}-2,5-pyrrolidinedione has also been shown to improve cognitive function and reduce anxiety-like behavior in animal models of Alzheimer's disease and depression, although the mechanisms underlying these effects are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-methylphenyl)-3-{[3-(trifluoromethyl)benzyl]amino}-2,5-pyrrolidinedione has several advantages as a tool for scientific research. It is a potent and selective inhibitor of DPP-IV, which allows for precise manipulation of the incretin pathway. 1-(4-methylphenyl)-3-{[3-(trifluoromethyl)benzyl]amino}-2,5-pyrrolidinedione is also relatively stable and can be easily synthesized in the laboratory. However, there are also some limitations to the use of 1-(4-methylphenyl)-3-{[3-(trifluoromethyl)benzyl]amino}-2,5-pyrrolidinedione in lab experiments. 1-(4-methylphenyl)-3-{[3-(trifluoromethyl)benzyl]amino}-2,5-pyrrolidinedione can have off-target effects on other enzymes and signaling pathways, which can complicate the interpretation of experimental results. Additionally, the effects of 1-(4-methylphenyl)-3-{[3-(trifluoromethyl)benzyl]amino}-2,5-pyrrolidinedione can vary depending on the animal model and experimental conditions used.
Orientations Futures
There are several future directions for research on 1-(4-methylphenyl)-3-{[3-(trifluoromethyl)benzyl]amino}-2,5-pyrrolidinedione. One area of interest is the development of more selective inhibitors of DPP-IV that do not have off-target effects. Another area of interest is the investigation of the effects of 1-(4-methylphenyl)-3-{[3-(trifluoromethyl)benzyl]amino}-2,5-pyrrolidinedione on other physiological processes beyond glucose homeostasis, such as inflammation and fibrosis. Finally, the therapeutic potential of 1-(4-methylphenyl)-3-{[3-(trifluoromethyl)benzyl]amino}-2,5-pyrrolidinedione for the treatment of various diseases remains an area of active research, and further studies are needed to determine its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of 1-(4-methylphenyl)-3-{[3-(trifluoromethyl)benzyl]amino}-2,5-pyrrolidinedione involves the reaction of 1-(4-methylphenyl)-3-(trifluoromethyl)pyrrolidine-2,5-dione with 3-(trifluoromethyl)benzylamine in the presence of a suitable solvent and a catalyst. The reaction is typically carried out under reflux conditions for several hours, followed by purification of the product by column chromatography. The yield of 1-(4-methylphenyl)-3-{[3-(trifluoromethyl)benzyl]amino}-2,5-pyrrolidinedione can vary depending on the reaction conditions, but typically ranges from 50-80%.
Propriétés
IUPAC Name |
1-(4-methylphenyl)-3-[[3-(trifluoromethyl)phenyl]methylamino]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O2/c1-12-5-7-15(8-6-12)24-17(25)10-16(18(24)26)23-11-13-3-2-4-14(9-13)19(20,21)22/h2-9,16,23H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWLRIBWISBPJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-3-[[3-(trifluoromethyl)phenyl]methylamino]pyrrolidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

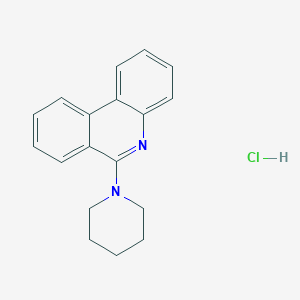
![dimethyl 5-({[2-(2,4-dichlorophenyl)-3-methyl-4-quinolinyl]carbonyl}amino)isophthalate](/img/structure/B5123319.png)
![3-chloro-N-cyclopentyl-4-{[1-(2-furylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5123332.png)
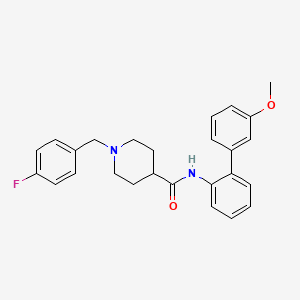
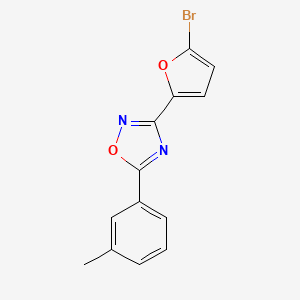
![[6-methoxy-1-(methylthio)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]cyanamide](/img/structure/B5123359.png)
![2-[{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}(isopropyl)amino]ethanol](/img/structure/B5123361.png)
![5-{[1-(4-biphenylyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(3-chlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5123365.png)

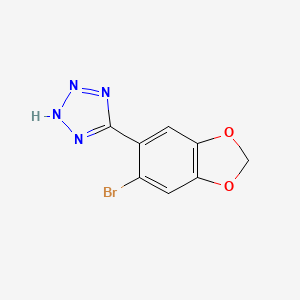
![4-fluoro-3-[(4-methyl-1-piperidinyl)sulfonyl]-N-phenylbenzamide](/img/structure/B5123381.png)
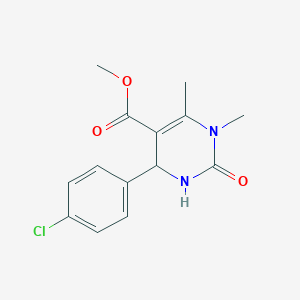
![4-(2-ethylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5123409.png)
![2-(4-bromophenyl)-2-oxoethyl {[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)methyl]thio}acetate](/img/structure/B5123413.png)